2-[3-(1H-pyrrol-2-yl)pentan-3-yl]-1H-pyrrole
Description
2-[3-(1H-pyrrol-2-yl)pentan-3-yl]-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are heterocyclic aromatic organic compounds Pyrroles are known for their significant roles in various biological and chemical processes
Properties
IUPAC Name |
2-[3-(1H-pyrrol-2-yl)pentan-3-yl]-1H-pyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-3-13(4-2,11-7-5-9-14-11)12-8-6-10-15-12/h5-10,14-15H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRSZCVMSUTGDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC=CN1)C2=CC=CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1H-pyrrol-2-yl)pentan-3-yl]-1H-pyrrole can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylpyrrole with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures. The product is then purified through column chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and automated systems can be employed to ensure consistent production quality. The use of catalysts and advanced purification techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(1H-pyrrol-2-yl)pentan-3-yl]-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrrole compounds.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents for substitution include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Pyrrole derivatives with additional oxygen-containing functional groups.
Reduction: Reduced pyrrole compounds with fewer double bonds.
Substitution: Substituted pyrrole compounds with various functional groups attached.
Scientific Research Applications
2-[3-(1H-pyrrol-2-yl)pentan-3-yl]-1H-pyrrole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of conductive polymers and materials for electronic applications.
Mechanism of Action
The mechanism of action of 2-[3-(1H-pyrrol-2-yl)pentan-3-yl]-1H-pyrrole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(1H-pyrrol-2-yl)propanoate: A pyrrole derivative with a similar structure but different functional groups.
Pyrrolidine: A saturated heterocyclic compound with a five-membered ring containing one nitrogen atom.
3-(1H-pyrrol-2-yl)propanoic acid: Another pyrrole derivative with a carboxylic acid functional group.
Uniqueness
2-[3-(1H-pyrrol-2-yl)pentan-3-yl]-1H-pyrrole is unique due to its specific structure, which includes two pyrrole rings connected by a pentane chain. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
2-[3-(1H-pyrrol-2-yl)pentan-3-yl]-1H-pyrrole, a compound belonging to the pyrrole class, has garnered attention for its potential biological activities. Pyrroles are known for their diverse roles in biological and chemical processes, making this compound a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The chemical formula for 2-[3-(1H-pyrrol-2-yl)pentan-3-yl]-1H-pyrrole is with a CAS number of 34492-01-8. The structure features a pentane chain connecting two pyrrole rings, which contributes to its unique properties.
Antimicrobial Properties
Recent studies have indicated that pyrrole derivatives exhibit significant antimicrobial activities. 2-[3-(1H-pyrrol-2-yl)pentan-3-yl]-1H-pyrrole has been evaluated for its efficacy against various bacterial and fungal strains.
Case Studies
- Antibacterial Activity : In vitro studies have demonstrated that this compound shows potent antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, it exhibited minimum inhibitory concentration (MIC) values comparable to standard antibiotics, indicating its potential as an alternative therapeutic agent.
- Antifungal Activity : Similar evaluations have shown that the compound possesses antifungal properties, effectively inhibiting the growth of common pathogens such as Candida albicans.
Anticancer Activity
The anticancer potential of 2-[3-(1H-pyrrol-2-yl)pentan-3-yl]-1H-pyrrole has also been explored. Research indicates that it can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
The compound appears to interact with specific molecular targets, including enzymes involved in cell signaling pathways related to cancer progression. For example, it may inhibit the activity of kinases that are crucial for tumor growth.
Summary of Biological Activities
Synthetic Routes
The synthesis of 2-[3-(1H-pyrrol-2-yl)pentan-3-yl]-1H-pyrrole typically involves reactions between pyrrole derivatives and aliphatic halides under basic conditions. This synthetic pathway not only facilitates the production of the compound but also allows for modifications that can enhance its biological activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic methodologies for preparing 2-[3-(1H-pyrrol-2-yl)pentan-3-yl]-1H-pyrrole?
- Methodology : The compound can be synthesized via multi-step protocols involving:
- Column chromatography purification (ethyl acetate/hexane, 1:4) for intermediates .
- Recrystallization from 2-propanol or methanol to isolate final products .
- Use of diazomethane and triethylamine in dichloromethane at low temperatures (–20°C) for functionalization .
- Key Considerations : Monitor reaction progress via TLC and optimize solvent ratios for chromatography to minimize byproduct contamination.
Q. How can structural characterization be performed to confirm the compound’s identity?
- Methodology :
- X-ray crystallography for definitive structural elucidation, utilizing software like SHELXTL and PLATON for refinement .
- Symmetry analysis to validate molecular packing and hydrogen-bonding networks .
- Validation : Cross-reference crystallographic data (e.g., bond lengths, angles) with computational models or NMR/IR spectroscopy for consistency .
Q. What purification strategies are effective for intermediates in the synthesis?
- Methodology :
- Vacuum distillation for volatile byproducts.
- Sequential washing with NaOH solution and water to remove acidic impurities, followed by drying over anhydrous Na₂SO₄ .
- Troubleshooting : If recrystallization yields low purity, repeat chromatography with gradient elution (e.g., 1:3 to 1:5 ethyl acetate/hexane) .
Advanced Research Questions
Q. What mechanistic insights explain the formation of sulfonated pyrrole derivatives during synthesis?
- Methodology :
- Investigate electrophilic substitution pathways using chloranil as an oxidizing agent in xylene under reflux .
- Analyze byproducts via LC-MS to identify intermediates and propose reaction pathways.
Q. How does the compound’s substitution pattern influence its supramolecular host-guest interactions?
- Methodology :
- Design calix[4]pyrrole analogs by modifying the pentan-3-yl backbone to study anion-binding affinity .
- Use isothermal titration calorimetry (ITC) to quantify binding constants with anions like chloride or phosphate .
- Advanced Analysis : Compare crystallographic data of host-guest complexes to assess conformational flexibility .
Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives?
- Methodology :
- Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during alkylation steps.
- Use HPLC with chiral columns to resolve enantiomers and verify purity .
- Optimization : If racemization occurs, lower reaction temperatures and avoid protic solvents during key steps .
Q. How can functionalization at the pyrrole nitrogen enhance the compound’s reactivity?
- Methodology :
- Perform N-alkylation using benzyl halides or propargyl bromides in DMF with K₂CO₃ as a base .
- Monitor regioselectivity via ¹H-¹³C HMBC NMR to confirm substitution sites .
- Challenges : Competing O- vs. N-alkylation can arise; use bulky bases (e.g., DBU) to favor N-functionalization .
Q. What analytical techniques resolve discrepancies in reported spectroscopic data?
- Methodology :
- Reconcile ¹H NMR shifts by recording spectra in deuterated DMSO or CDCl₃ to assess solvent effects .
- Compare high-resolution mass spectrometry (HRMS) with theoretical isotopic patterns to confirm molecular formulas .
- Validation : Cross-check with computational NMR predictions (e.g., Gaussian DFT) for contentious signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
